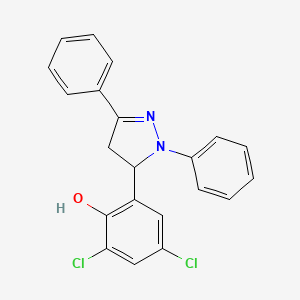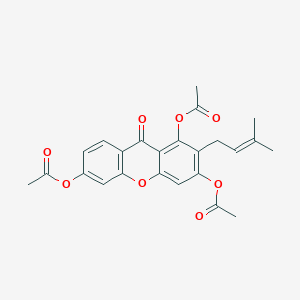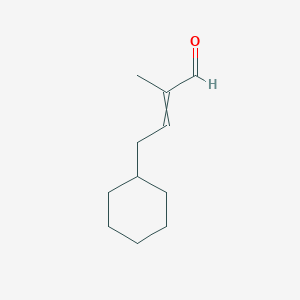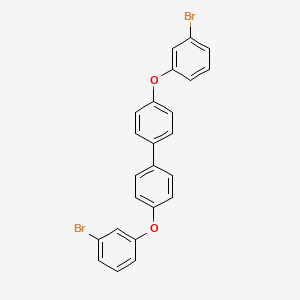
4,4'-Bis(3-bromophenoxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two bromophenoxy groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl typically involves the reaction of 3-bromophenol with 4,4’-dihydroxybiphenyl. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction Reactions: The biphenyl core can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrogenated biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with proteins or nucleic acids, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybiphenyl: Lacks the bromine atoms and has different reactivity.
3,3’-Dibromobiphenyl: Similar structure but lacks the phenoxy groups.
4,4’-Bis(4-bromophenoxy)-1,1’-biphenyl: Similar but with bromine atoms in different positions.
Uniqueness
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl is unique due to the specific positioning of the bromophenoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
90780-67-9 |
|---|---|
Molecular Formula |
C24H16Br2O2 |
Molecular Weight |
496.2 g/mol |
IUPAC Name |
1-bromo-3-[4-[4-(3-bromophenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C24H16Br2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H |
InChI Key |
OJXPONGNWPTHPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


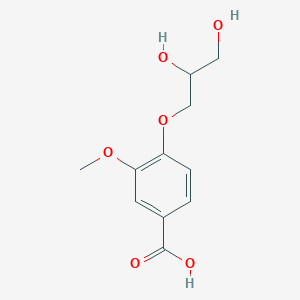
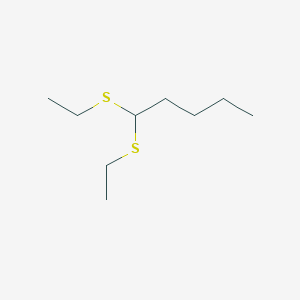
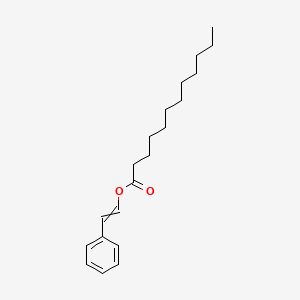
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)

![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
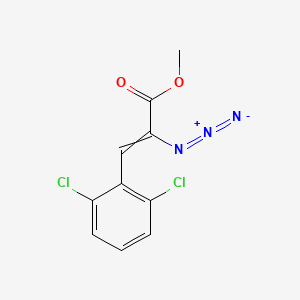
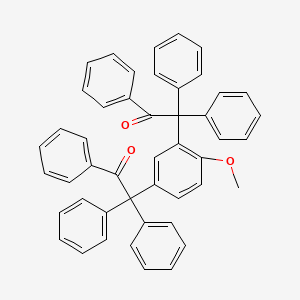

![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
